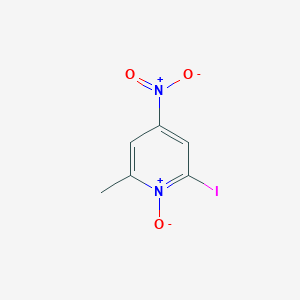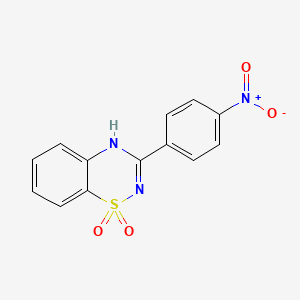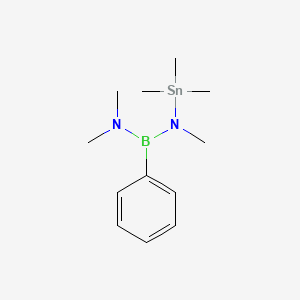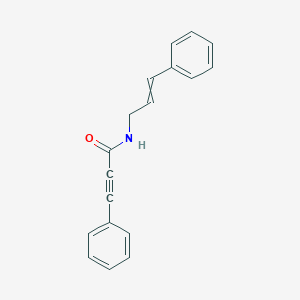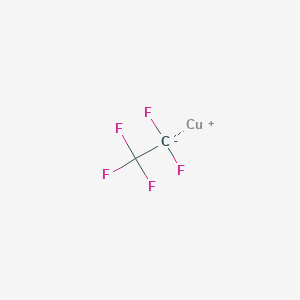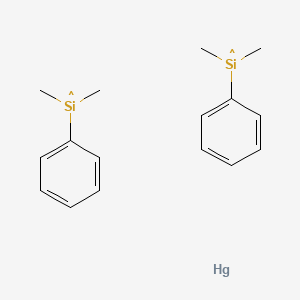
Dimethyl(phenyl)silyl--mercury (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)silyl–mercury (2/1) is a unique organosilicon compound that features both silicon and mercury atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)silyl–mercury (2/1) typically involves the reaction of dimethyl(phenyl)silyl chloride with mercury(II) chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C6H5)Si(CH3)2Cl+HgCl2→(C6H5)Si(CH3)2HgCl+HCl
Industrial Production Methods
Industrial production of Dimethyl(phenyl)silyl–mercury (2/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment to handle the toxic and reactive nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)silyl–mercury (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon and organomercury compounds.
Substitution: The silyl and mercury groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide and mercury oxides, while substitution reactions can produce a variety of organosilicon and organomercury derivatives.
Applications De Recherche Scientifique
Dimethyl(phenyl)silyl–mercury (2/1) has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which Dimethyl(phenyl)silyl–mercury (2/1) exerts its effects involves the interaction of the silyl and mercury groups with various molecular targets. The silyl group can participate in electrophilic substitution reactions, while the mercury group can form strong bonds with sulfur-containing biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylmercury: A simpler organomercury compound with similar toxicological properties.
Phenylsilane: An organosilicon compound with similar reactivity but lacking the mercury component.
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Uniqueness
Dimethyl(phenyl)silyl–mercury (2/1) is unique due to the presence of both silyl and mercury groups within the same molecule, offering a combination of reactivity and properties not found in simpler compounds. This dual functionality makes it a valuable reagent in both synthetic and applied chemistry.
Propriétés
Numéro CAS |
59612-26-9 |
|---|---|
Formule moléculaire |
C16H22HgSi2 |
Poids moléculaire |
471.11 g/mol |
InChI |
InChI=1S/2C8H11Si.Hg/c2*1-9(2)8-6-4-3-5-7-8;/h2*3-7H,1-2H3; |
Clé InChI |
YBKUIARESSSAEV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C1=CC=CC=C1.C[Si](C)C1=CC=CC=C1.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


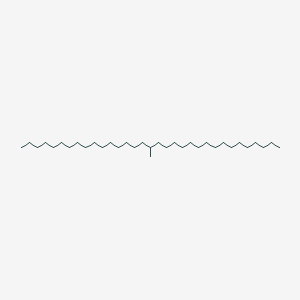
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
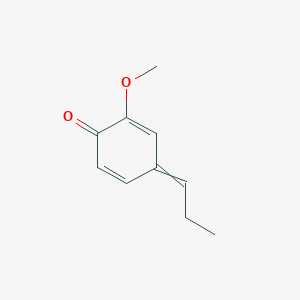

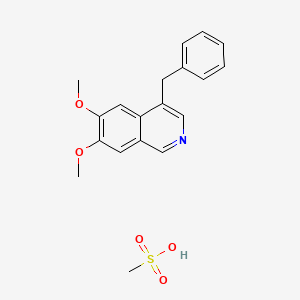
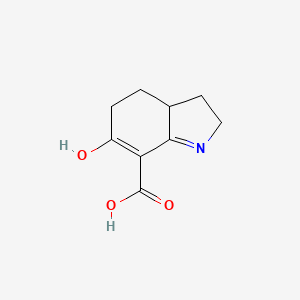
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
